molecular formula C8H10N2O2S B386162 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 39884-12-3

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B386162
CAS No.: 39884-12-3
M. Wt: 198.24g/mol
InChI Key: PFWFSSMUPFSXHE-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetyl group at the 5-position and a methyl group at the 4-position of the thiazole ring, with an acetamide group attached to the nitrogen atom.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

While the specific mechanism of action for “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide” is not mentioned in the search results, it’s worth noting that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . The future directions for “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide” could involve further exploration of its potential biological activities and the development of new compounds related to this scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which can impart distinct chemical and biological properties. Its acetyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-4-7(5(2)11)13-8(9-4)10-6(3)12/h1-3H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWFSSMUPFSXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Acetyl-2-amino-4-methylthiazole (P5)(Flrochem)(12.4 g, 79 mmol) is suspended in THF/DCM 3:2 mixture (150 ml). The mixture is cooled down to 0° C. and pyridine (16 ml) is added, followed by the dropwise addition of acetyl chloride (8.43 ml, 119 mmol, 1.5 eq.). The mixture is stirred 2 hours at 0° C. As the acetylation is complete, the reaction is quenched with addition of water (70 ml) and diluted with EtOAc (100 ml). The two phases are separated and the organic phase is washed with one portion of 10% citric acid solution. Organic layer is dried over MgSO4, filtrated and evaporated. The resulting crude mass is purified by crystallization in EtOAc/Cyclohexane mixture, to obtain N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide (P6) as a colorless powder (13.1 g, 83.6% yield). 1H NMR (DMSO-d6) δ: 2.17 (s, 3H), 2.47 (s, 3H), 2.56 (s, 3H), 12.44 (br s, 1H). M− (ESI): 197.3; M+ (ESI): 199.3. HPLC (method A), Rt: 1.7 min (purity: 99.7%).
Quantity
12.4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
8.43 mL
Type
reactant
Reaction Step Four
Name
THF DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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